Norfloxacin Isopropyl Ester
Description
Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O3/c1-4-22-11-14(19(25)26-12(2)3)18(24)13-9-15(20)17(10-16(13)22)23-7-5-21-6-8-23/h9-12,21H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWZXYINJYFFPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001112527 | |
| Record name | 3-Quinolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001112527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415841-37-0 | |
| Record name | 3-Quinolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, 1-methylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415841-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Quinolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001112527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comprehensive Spectroscopic and Structural Elucidation of Norfloxacin Isopropyl Ester
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For Norfloxacin (B1679917) Isopropyl Ester, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques is employed for a complete and unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of Norfloxacin Isopropyl Ester is predicted to exhibit characteristic signals corresponding to the protons of the quinolone core, the ethyl group, the piperazine (B1678402) ring, and the newly introduced isopropyl ester moiety. The chemical shifts are influenced by the electronic environment of each proton. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
The introduction of the isopropyl group in place of the carboxylic acid proton of norfloxacin is expected to result in two new signals: a septet for the methine proton (-CH) and a doublet for the two methyl groups (-CH₃), with a characteristic coupling constant. The signals for the protons on the quinolone and piperazine rings are anticipated to be similar to those of norfloxacin, with minor shifts due to the change in the C-3 substituent.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~8.6 | s | - |
| H-5 | ~7.9 | d | ~9.0 |
| H-8 | ~6.9 | d | ~7.0 |
| N-CH₂CH₃ | ~4.4 | q | ~7.2 |
| Piperazine H (4H) | ~3.3 | t | ~5.0 |
| Piperazine H (4H) | ~3.1 | t | ~5.0 |
| N-CH₂CH₃ | ~1.5 | t | ~7.2 |
| Ester -OCH(CH₃)₂ | ~5.1 | sept | ~6.3 |
Note: Predicted data is based on the analysis of norfloxacin and general chemical shift values for isopropyl esters. Actual experimental values may vary.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound is expected to show distinct signals for each of the 19 carbon atoms in its structure. The most significant change from the spectrum of norfloxacin will be the replacement of the carboxylic acid signal with signals corresponding to the ester carbonyl and the isopropyl group carbons.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | ~165 |
| C-4 (C=O) | ~177 |
| Quinolone/Aromatic C | ~105-155 |
| Ester -OCH | ~69 |
| N-CH₂ | ~45 |
| Piperazine C | ~49 |
| Piperazine C | ~46 |
| N-CH₂CH₃ | ~15 |
Note: Predicted data is based on the analysis of norfloxacin and general chemical shift values for isopropyl esters. Actual experimental values may vary.
To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, various 2D NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the protons of the ethyl group (the methylene and methyl protons) and between the methine and methyl protons of the isopropyl group. It would also help to trace the connectivity within the aromatic spin systems of the quinolone ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. For instance, the signal of the isopropyl methine proton would show a cross-peak with the signal of the isopropyl methine carbon. This is essential for assigning the carbon signals based on the already assigned proton signals.
A correlation from the isopropyl methine proton to the ester carbonyl carbon, confirming the ester linkage.
Correlations from the H-2 and H-5 protons to various carbons in the quinolone ring system.
Correlations from the piperazine protons to the C-7 carbon of the quinolone ring.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of the compound. For this compound (C₁₉H₂₄FN₃O₃), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated.
Predicted HRMS Data for this compound
| Ion | Calculated m/z |
|---|
The experimentally determined mass should be in close agreement with this calculated value, typically within a few parts per million (ppm), confirming the elemental composition.
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation to produce product ions. The analysis of these fragments provides valuable information about the structure of the molecule. The fragmentation of this compound is expected to occur at the ester linkage, the piperazine ring, and the quinolone core.
A plausible fragmentation pathway for protonated this compound would involve the initial loss of neutral molecules such as propene from the isopropyl group, or cleavage of the piperazine ring. Subsequent fragmentations of the quinolone core are also expected, similar to the fragmentation pattern of norfloxacin.
Predicted MS/MS Fragmentation Data for this compound ([M+H]⁺)
| Predicted Fragment m/z | Proposed Lost Neutral Fragment | Proposed Fragment Structure |
|---|---|---|
| 320.1332 | C₃H₆ (propene) | [Norfloxacin+H]⁺ |
| 276.0965 | C₃H₆ + CO₂ | Decarboxylated norfloxacin fragment |
The analysis of these fragmentation patterns provides a high degree of confidence in the structural identification of this compound. The fragmentation of fluoroquinolones often involves characteristic losses from the piperazine ring and the quinolone core, providing a fingerprint for this class of compounds researchgate.net.
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent parts, including the quinolone core, the piperazinyl group, and the newly formed isopropyl ester group.
The most significant changes are anticipated in the regions associated with the hydroxyl (O-H) and carbonyl (C=O) stretching vibrations. The broad absorption band characteristic of the carboxylic acid O-H stretch in norfloxacin (typically in the 2500-3300 cm⁻¹ region) is expected to be absent in the spectrum of the isopropyl ester. Concurrently, the sharp carbonyl (C=O) stretching vibration of the carboxylic acid in norfloxacin (around 1720-1740 cm⁻¹) will be replaced by a characteristic ester carbonyl stretch in a similar region. Additionally, new bands corresponding to the C-O stretching vibrations of the ester group are expected to appear.
The table below provides a summary of the expected diagnostic IR absorption bands for this compound, based on the known spectral data of norfloxacin and the principles of IR spectroscopy.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Comment |
| C=O (Ester) | Stretching | 1720 - 1740 | Indicates the presence of the isopropyl ester group. |
| C-O (Ester) | Stretching | 1000 - 1300 | Two distinct bands are expected for the ester C-O bonds. |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Characteristic of the quinolone aromatic system. |
| C-N | Stretching | 1100 - 1350 | Associated with the piperazinyl and quinolone structures. |
| C-F | Stretching | 1000 - 1100 | Indicates the fluorine substituent on the quinolone ring. ajabs.org |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Aromatic C-H vibrations of the quinolone ring. ajabs.org |
| C-H (Aliphatic) | Stretching | 2850 - 2980 | Aliphatic C-H vibrations from the ethyl, isopropyl, and piperazinyl groups. |
| N-H (Piperazine) | Stretching | 3200 - 3400 | Secondary amine N-H stretch in the piperazinyl group. |
This table is generated based on established principles of infrared spectroscopy and comparative analysis with the known spectrum of norfloxacin. The exact peak positions may vary based on the specific experimental conditions.
X-ray Crystallography for Solid-State Structural Determination
A thorough search of the current scientific literature and crystallographic databases reveals that there are no publicly available X-ray crystallography studies specifically for this compound. While the crystal structures of the parent compound, norfloxacin, and some of its salts and co-crystals have been reported, the solid-state structure of its isopropyl ester derivative has not been elucidated and published.
Therefore, detailed information regarding its unit cell parameters, space group, and precise molecular geometry in the solid state remains undetermined. Future crystallographic studies would be necessary to provide these critical structural details.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Purity Assessment
Chiroptical spectroscopy techniques, such as circular dichroism (CD), are employed to study chiral molecules. Chirality, or "handedness," is a property of molecules that are non-superimposable on their mirror images. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry of a molecule.
Norfloxacin itself is an achiral molecule, meaning it does not possess a chiral center and is superimposable on its mirror image. The process of esterification of norfloxacin with isopropyl alcohol to form this compound does not introduce any chiral centers into the molecule. The isopropyl group is attached to the carboxyl group, which is not a stereocenter.
Since this compound is an achiral compound, it does not exhibit optical activity. Consequently, chiroptical spectroscopy techniques like circular dichroism are not applicable for the assessment of its stereochemical purity, as there are no enantiomers or diastereomers to distinguish.
Mechanistic Investigations of Prodrug Biotransformation and Hydrolysis Kinetics for Norfloxacin Isopropyl Ester in Vitro
Theoretical Framework of Ester Prodrug Design for Altered Chemical Properties
The design of ester prodrugs is a well-established strategy in medicinal chemistry to overcome undesirable pharmaceutical and pharmacokinetic properties of parent drug molecules. This approach involves the chemical modification of a functional group, in this case, the carboxylic acid of Norfloxacin (B1679917), through esterification to form a transiently inactive compound. This prodrug is designed to undergo biotransformation in vivo, typically through hydrolysis, to release the active parent drug at the desired site of action.
Furthermore, the stability of the ester linkage is a critical design parameter. The ideal ester prodrug should be sufficiently stable in the gastrointestinal tract to allow for absorption but labile enough to be efficiently cleaved by esterases in the body to release the active Norfloxacin. The rate of this hydrolysis can be tailored by modifying the steric and electronic properties of the ester group.
Quantitative Assessment of Norfloxacin Isopropyl Ester's Lipophilicity (e.g., Log P, Log D)
Lipophilicity is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly quantified by the partition coefficient (Log P) and the distribution coefficient (Log D). Log P represents the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent at equilibrium, for the neutral form of the molecule. Log D is similar but accounts for all ionized and unionized species at a specific pH, making it more relevant for predicting behavior in physiological environments.
Table 1: Comparison of Lipophilicity Parameters for Norfloxacin and Theoretical Expectation for this compound
| Compound | Log P (Experimental/Predicted) | Log D (at pH 7.4) (Predicted) | Rationale for Change |
| Norfloxacin | -1.03 nih.gov | < -1.0 | The carboxylic acid group is ionized at pH 7.4, leading to low lipophilicity. |
| This compound | > 0 | > 0 | The masking of the polar carboxylic acid with a nonpolar isopropyl group is expected to increase lipophilicity. |
Kinetic Studies of Ester Hydrolysis In Vitro
The conversion of this compound back to the active Norfloxacin is a critical step for its therapeutic action. This biotransformation primarily occurs through hydrolysis of the ester bond, which can be mediated by enzymes or occur non-enzymatically depending on the pH of the environment.
The in vivo hydrolysis of many ester prodrugs is catalyzed by a variety of non-specific esterases, with carboxylesterases (CEs) being among the most important. These enzymes are ubiquitously distributed in the body, with high concentrations found in the liver, plasma, and small intestine. Porcine Liver Esterase (PLE) is often used as a model enzyme in in vitro studies due to its broad substrate specificity and commercial availability.
The enzymatic hydrolysis of an ester prodrug like this compound is expected to follow Michaelis-Menten kinetics. This model describes the relationship between the rate of an enzyme-catalyzed reaction and the concentration of the substrate.
While specific kinetic parameters (K_m and V_max) for the hydrolysis of this compound by carboxylesterases or porcine liver esterase are not available in the provided search results, the general principles of enzyme kinetics would apply. The reaction is expected to follow first-order kinetics at substrate concentrations well below the Michaelis constant (K_m), where the rate of hydrolysis is directly proportional to the concentration of the prodrug. At substrate concentrations that saturate the enzyme, the reaction would follow zero-order kinetics, with the rate of hydrolysis being constant and independent of the prodrug concentration.
Table 2: General Michaelis-Menten Parameters for Ester Prodrug Hydrolysis by Carboxylesterases
| Parameter | Description | Expected Influence on this compound Hydrolysis |
| K_m (Michaelis constant) | Substrate concentration at which the reaction rate is half of V_max. It is an inverse measure of the substrate's affinity for the enzyme. | A lower K_m would indicate a higher affinity of the esterase for the prodrug, leading to more efficient hydrolysis at lower concentrations. |
| V_max (Maximum reaction rate) | The rate of the reaction when the enzyme is saturated with the substrate. | A higher V_max would indicate a faster rate of conversion of the prodrug to the active drug. |
| k_cat (Turnover number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | A higher k_cat would signify a more efficient catalytic process. |
| k_cat/K_m (Catalytic efficiency) | A measure of how efficiently an enzyme converts a substrate into a product. | This parameter provides an overall assessment of the enzyme's effectiveness in hydrolyzing the prodrug. |
Note: This table presents a theoretical framework as specific experimental data for this compound was not found.
In an in vitro setting, the rate of enzymatic hydrolysis of this compound is directly proportional to the concentration of the esterase enzyme, provided that the substrate concentration is not limiting. Increasing the concentration of carboxylesterases or porcine liver esterase in the reaction mixture will lead to a corresponding increase in the rate of prodrug conversion to Norfloxacin. This relationship is fundamental for designing in vitro experiments to accurately assess the stability and conversion kinetics of the prodrug.
In addition to enzymatic hydrolysis, the ester bond of this compound can undergo non-enzymatic hydrolysis, the rate of which is highly dependent on the pH of the surrounding medium. Generally, ester hydrolysis can be catalyzed by both acid and base.
The hydrolysis of the parent drug, Norfloxacin, has been shown to be pH-dependent, with higher rates observed under neutral and alkaline conditions compared to acidic conditions. nih.gov For this compound, a similar pH-dependent profile for the hydrolysis of the ester linkage is expected.
A typical pH-rate profile for ester hydrolysis exhibits a "U" or "V" shape, with the lowest rate of hydrolysis occurring at a specific pH (usually in the acidic to neutral range) and increasing rates at both lower (acid-catalyzed) and higher (base-catalyzed) pH values.
Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Neutral Hydrolysis: At neutral pH, the rate of hydrolysis is often at its minimum and is primarily due to the uncatalyzed reaction with water.
Base-Catalyzed Hydrolysis: Under alkaline conditions (high pH), the hydroxide (B78521) ion, a potent nucleophile, directly attacks the carbonyl carbon of the ester, leading to a rapid cleavage of the ester bond. This pathway is typically the most significant for ester hydrolysis at physiological and higher pH values.
pH-Dependent Non-Enzymatic Hydrolysis Pathways
Acid-Catalyzed Hydrolysis Kinetics
The acidic environment of the stomach necessitates an understanding of the stability of this compound under low pH conditions. The acid-catalyzed hydrolysis of esters is a well-established chemical process that can be pivotal in the initial stages of the prodrug's transit through the gastrointestinal tract.
The hydrolysis of an ester in an acidic medium is a reversible reaction that follows the principles of specific acid catalysis. libretexts.org The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol (isopropanol in this case) regenerates the acid catalyst and yields the carboxylic acid (norfloxacin). chemistrysteps.com
While specific kinetic data for the acid-catalyzed hydrolysis of this compound is not extensively available in peer-reviewed literature, the general mechanism suggests that the rate of hydrolysis is dependent on the concentration of both the ester and the hydronium ions. The reaction typically follows pseudo-first-order kinetics when the concentration of water is in large excess and the pH is constant.
Table 1: Expected Kinetic Parameters for Acid-Catalyzed Hydrolysis of this compound
| Parameter | Expected Value/Trend | Rationale |
| Rate Law | Rate = k[this compound][H₃O⁺] | Consistent with specific acid catalysis of esters. libretexts.org |
| Reaction Order | Pseudo-first-order (at constant pH) | Water is in large excess and acts as the solvent. |
| Rate Constant (k) | Moderate | The isopropyl group may offer some steric hindrance to the nucleophilic attack, but the electronic effects of the norfloxacin moiety will also play a role. |
| Half-life (t₁/₂) | pH-dependent | Inversely proportional to the hydronium ion concentration. |
Base-Catalyzed Hydrolysis Kinetics
In the more alkaline environment of the small intestine, base-catalyzed hydrolysis becomes the predominant pathway for the conversion of this compound to norfloxacin. Unlike acid-catalyzed hydrolysis, this process is irreversible. chemistrysteps.com
The mechanism of base-catalyzed ester hydrolysis, also known as saponification, involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to form the carboxylate anion (norfloxacin anion) and the alcohol (isopropanol). The final step, the deprotonation of the resulting carboxylic acid by the strong base, drives the reaction to completion. chemistrysteps.com
The rate of base-catalyzed hydrolysis is dependent on the concentrations of both the ester and the hydroxide ion. chemrxiv.org Similar to acid-catalyzed hydrolysis, under conditions of constant pH (and a large excess of water), the reaction follows pseudo-first-order kinetics with respect to the ester concentration.
Table 2: Expected Kinetic Parameters for Base-Catalyzed Hydrolysis of this compound
| Parameter | Expected Value/Trend | Rationale |
| Rate Law | Rate = k[this compound][OH⁻] | Characteristic of base-catalyzed ester hydrolysis. chemrxiv.org |
| Reaction Order | Pseudo-first-order (at constant pH) | Hydroxide ion concentration is maintained constant. |
| Rate Constant (k) | Faster than acid-catalyzed hydrolysis | The hydroxide ion is a stronger nucleophile than water. |
| Half-life (t₁/₂) | pH-dependent | Inversely proportional to the hydroxide ion concentration. |
Studies on the degradation of norfloxacin have shown that it is more susceptible to degradation under basic conditions. researchgate.net This suggests that the ester prodrug would also be readily hydrolyzed in an alkaline environment.
Methodologies for Monitoring Hydrolysis and Metabolite Formation In Vitro
A variety of analytical techniques can be employed to monitor the in vitro hydrolysis of this compound and the subsequent formation of norfloxacin. The choice of method depends on the specific requirements of the study, such as sensitivity, selectivity, and throughput.
High-performance liquid chromatography (HPLC) is the most widely used technique for the analysis of norfloxacin and its derivatives. researchgate.netnih.gov A stability-indicating HPLC method can be developed to separate and quantify the parent prodrug, norfloxacin, and any potential degradation products. This typically involves using a reversed-phase column with a suitable mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector at a wavelength where both the prodrug and the active drug have significant absorbance. researchgate.net
Other analytical methods that can be utilized include:
Thin-Layer Chromatography (TLC)-Densitometry: This method can be used for the separation and quantification of norfloxacin and its degradation products. researchgate.net
Spectrophotometry: Kinetic studies can be performed by monitoring the change in absorbance at a specific wavelength over time. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique provides high sensitivity and selectivity, and can be used to identify and quantify the parent prodrug, norfloxacin, and any other metabolites or degradation products formed during the hydrolysis process.
In a typical in vitro hydrolysis study, a solution of this compound in a buffered solution at a specific pH and temperature is prepared. Aliquots of the reaction mixture are withdrawn at various time intervals, and the reaction is quenched, often by neutralization or dilution. The samples are then analyzed using a validated analytical method to determine the concentrations of the remaining prodrug and the formed norfloxacin.
Structure-Hydrolysis Relationship (SHR) Studies of Norfloxacin Esters
The rate of hydrolysis of an ester is influenced by both electronic and steric factors related to the structure of the alcohol and carboxylic acid moieties. In the context of norfloxacin esters, the structure of the ester group can be modified to tune the rate of hydrolysis and, consequently, the release profile of the active drug.
The structure-activity relationship (SAR) of fluoroquinolones has been extensively studied to improve their antibacterial activity and pharmacokinetic properties. rjptonline.orgresearchgate.netnih.govnih.gov While specific SHR studies focusing on the hydrolysis rates of a series of norfloxacin esters are not widely published, general principles of organic chemistry allow for predictions.
Table 3: Predicted Influence of Ester Groups on the Hydrolysis Rate of Norfloxacin Esters
| Ester Group | Predicted Relative Rate of Hydrolysis | Rationale |
| Methyl Ester | Fastest | Least steric hindrance to nucleophilic attack at the carbonyl carbon. |
| Ethyl Ester | Intermediate | Slightly more steric hindrance than the methyl group. |
| Isopropyl Ester | Slower | The branched isopropyl group provides significant steric hindrance, slowing down the rate of nucleophilic attack compared to linear alkyl esters. |
| tert-Butyl Ester | Slowest | The bulky tert-butyl group provides the most steric hindrance, leading to a significantly slower hydrolysis rate. |
The electronic properties of the ester group also play a role. Electron-withdrawing groups in the alcohol portion can increase the rate of hydrolysis by making the alcohol a better leaving group. However, for simple alkyl esters like the methyl, ethyl, and isopropyl esters, steric effects are generally considered to be the dominant factor influencing the hydrolysis rate.
Therefore, it is expected that this compound would exhibit a slower rate of hydrolysis compared to the corresponding methyl or ethyl esters due to the increased steric bulk of the isopropyl group. This slower rate of conversion could potentially lead to a more sustained release of norfloxacin in vivo. Further research involving a systematic study of a series of norfloxacin esters would be necessary to establish a quantitative structure-hydrolysis relationship.
Computational and Theoretical Investigations of Norfloxacin Isopropyl Ester S Molecular Interactions
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are fundamental in determining the electronic properties of a molecule like Norfloxacin (B1679917) Isopropyl Ester. These calculations provide insights into the molecule's stability, reactivity, and the distribution of electron density. For the parent compound, norfloxacin, DFT studies have been used to analyze its different dissociation species in water, calculating properties like electronic absorbance wavelengths and reaction pathways for photolysis researchgate.net.
For Norfloxacin Isopropyl Ester, such calculations would focus on how the addition of the isopropyl ester group alters the electronic landscape of the core norfloxacin structure. Key parameters investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The esterification at the carboxylic acid position is expected to influence the electron distribution across the quinolone ring and the piperazinyl moiety, which could modulate the molecule's reactivity and its interaction with biological targets. Furthermore, electrostatic potential maps generated from these calculations can predict sites susceptible to electrophilic or nucleophilic attack, offering a theoretical basis for its binding mechanism.
Molecular Docking Simulations with Bacterial Topoisomerases (e.g., DNA Gyrase, Topoisomerase IV)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, in this case, this compound with its primary bacterial targets: DNA gyrase and topoisomerase IV visionpublisher.info. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death researchgate.netnih.gov.
Studies on various ester derivatives of fluoroquinolones have consistently shown that these compounds can effectively bind to the active sites of bacterial topoisomerases nih.govresearchgate.net. For instance, research on norfloxacin analogues, including ester derivatives, has confirmed their affinity for the topoisomerase active site, which aligns with their observed antibacterial activity researchgate.netmdpi.com.
Docking simulations also reveal the specific binding pose of this compound within the enzyme's active site and identify the key amino acid residues involved in the interaction. For fluoroquinolones, binding typically occurs in a pocket formed by the GyrA and GyrB subunits of DNA gyrase researchgate.net. The core interactions involve hydrogen bonds between the carbonyl and carboxyl groups of the quinolone scaffold and specific residues in the enzyme. For example, docking studies of norfloxacin methyl ester derivatives show interactions with serine and glutamate (B1630785) residues researchgate.net. The piperazinyl group often forms additional interactions, while the ester group can engage in hydrophobic or van der Waals interactions with other residues in the pocket, potentially enhancing the binding affinity and specificity. The precise orientation and interactions are critical for stabilizing the enzyme-DNA-drug ternary complex, which is the mechanism that inhibits DNA re-ligation.
Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics
Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-protein complex over time, offering insights that static docking models cannot. MD simulations have been performed on the parent compound, norfloxacin, to study its interaction with DNA, revealing details about binding modes, structural distortions, and the energetics of the complex nih.govresearchgate.net.
In Silico Prediction of Molecular Descriptors Relevant to Permeation
In silico tools are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound nih.govresearchgate.netnih.govmdpi.com. These predictions help to assess the drug-likeness and potential pharmacokinetic profile of molecules like this compound.
Physicochemical properties relevant to cell permeation and oral bioavailability are calculated based on the molecular structure. A study that forecasted the properties of several norfloxacin derivatives, including an ethyl ester analog, using the SwissADME platform provides a useful reference mdpi.com. The addition of the isopropyl ester group to norfloxacin increases its lipophilicity compared to the parent drug, which can influence its ability to permeate bacterial cell membranes. Key molecular descriptors are summarized in the table below, with values for the parent compound provided for comparison.
| Molecular Descriptor | Predicted Value for this compound (Analogues) | Predicted Value for Norfloxacin | Significance in Permeation |
| Molecular Weight ( g/mol ) | < 500 | 319.33 | Influences diffusion and transport across membranes. |
| LogP (Octanol/Water Partition Coefficient) | Moderately Lipophilic | -1.0 | Measures lipophilicity; crucial for membrane permeability. |
| Topological Polar Surface Area (TPSA) | < 140 Ų | 72.9 Ų | Predicts transport properties; lower values favor cell permeation. |
| Number of Rotatable Bonds | > 2 | 3 | Relates to conformational flexibility, which can impact binding and permeation. |
| Hydrogen Bond Donors | 1 | 2 | Affects solubility and membrane permeability. |
| Hydrogen Bond Acceptors | 6 | 6 | Affects solubility and membrane permeability. |
Data for this compound analogues are inferred from studies on similar norfloxacin esters mdpi.com. Data for Norfloxacin is from PubChem CID 4539.
These descriptors are often evaluated against established guidelines like Lipinski's Rule of Five to assess the potential for oral bioavailability patsnap.com. The esterification of the carboxylic acid group in norfloxacin to form the isopropyl ester neutralizes a charged group, which generally leads to increased lipophilicity and potentially enhanced permeation across bacterial membranes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Series (focused on molecular properties)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the molecular properties (descriptors) of a series of compounds and their biological activity nih.gov. QSAR studies on norfloxacin and ciprofloxacin (B1669076) derivatives have successfully identified key molecular properties that govern their antibacterial potency nih.govresearchgate.net.
While specific QSAR models incorporating this compound are not prominently documented, existing models for related fluoroquinolones highlight the importance of certain descriptors. For instance, studies on N₄-acetamide derivatives of norfloxacin revealed that polarity is a major contributing factor to potency against Staphylococcus aureus, balanced by lipophilicity and electron density. In contrast, activity against Bacillus subtilis was primarily determined by the electron density around the substituted group nih.govnih.govresearchgate.net.
For a series of norfloxacin esters, a QSAR model would likely correlate antibacterial activity (e.g., Minimum Inhibitory Concentration, MIC) with descriptors such as:
Electronic Properties: Partial atomic charges, dipole moment, and HOMO/LUMO energies, reflecting the molecule's ability to engage in electrostatic and orbital interactions.
Lipophilicity: LogP or LogD, which is critical for membrane transport. Esterification directly modulates this property.
Steric/Topological Descriptors: Molecular volume, surface area, and shape indices, which describe the size and shape of the ester group and its influence on binding site complementarity.
Synthetic Applications and Derivatization Potential of Norfloxacin Isopropyl Ester
Role as a Key Intermediate in the Synthesis of Novel Fluoroquinolone Analogues
Norfloxacin (B1679917) Isopropyl Ester functions as a crucial precursor in the generation of new fluoroquinolone derivatives. The esterification of the C-3 carboxylic acid group to an isopropyl ester is a key step that facilitates further chemical modifications, which might otherwise be hindered by the free acid.
By using the isopropyl ester, chemists can perform reactions at other sites of the molecule, such as the N-4 position of the piperazine (B1678402) ring, without interference from the acidic carboxylic group. mdpi.com Once the desired modifications on the piperazine ring are complete, the isopropyl ester can be hydrolyzed back to the carboxylic acid, a group often essential for antibacterial activity. acs.org This strategy allows for the creation of a diverse library of N-4 substituted norfloxacin analogues. Research has shown that various substituents on the piperazine ring can lead to compounds with altered, and sometimes enhanced, antibacterial or even anticancer activity. acs.orgnih.gov
Furthermore, the presence of the ester can influence the regioselectivity of certain reactions. For example, in the synthesis of some quinolone analogues, using the ester form can direct amine displacement to the C-5 position, whereas using the carboxylic acid form directs it to the desired C-7 position. This differential reactivity underscores the importance of the ester as an intermediate for controlling synthetic outcomes.
Chemical Transformations and Functional Group Manipulations of the Ester Moiety
The isopropyl ester moiety of Norfloxacin Isopropyl Ester is amenable to several chemical transformations, providing pathways to various functional derivatives. These manipulations are critical for creating compounds with tailored properties.
Key Chemical Transformations:
| Transformation | Reagents & Conditions | Product | Significance |
| Hydrolysis | Aqueous acid or base (e.g., NaOH, HCl), heat. google.comacs.org | Norfloxacin (carboxylic acid) | Regenerates the active carboxylic acid, a common final step in synthesis. Essential for biological activity. acs.orgnih.govresearchgate.net |
| Conversion to Hydrazide | Hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O) in a suitable solvent like methanol (B129727) or ethanol. nih.gov | Norfloxacin Hydrazide | Creates a new intermediate for synthesizing further derivatives like hydrazones or pyrazoles. nih.gov |
| Transesterification | An alcohol (e.g., ethanol) in the presence of an acid or base catalyst. | Different Norfloxacin Ester (e.g., Ethyl Ester) | Allows for the exchange of the ester group, potentially to modify solubility or reactivity. |
The most fundamental transformation is hydrolysis , which converts the ester back to the parent carboxylic acid. This reaction is typically achieved under basic conditions, for example, by refluxing with an aqueous sodium hydroxide (B78521) solution, followed by acidification to precipitate the final product. google.comacs.org This step is crucial as the C-3 carboxylic acid is a key part of the pharmacophore responsible for binding to bacterial DNA gyrase and topoisomerase IV. mdpi.comyoutube.com
Another significant manipulation is the conversion of the ester to a hydrazide . Reacting the ester with hydrazine hydrate can produce the corresponding N-acyl hydrazide. nih.gov This hydrazide derivative serves as a versatile building block for synthesizing a new class of compounds. For instance, it can be reacted with various aldehydes or ketones to form hydrazones, which have been explored for novel biological activities. nih.gov
While not as commonly documented for the isopropyl ester specifically, transesterification is a viable reaction. This would involve reacting this compound with a different alcohol under catalytic conditions to yield a new ester. This could be used to fine-tune the molecule's properties, such as its lipophilicity or its release characteristics in a prodrug strategy.
Design and Synthesis of Prodrug Conjugates via the Isopropyl Ester Linker (theoretical concepts)
The conversion of norfloxacin's carboxylic acid to an isopropyl ester is a classic prodrug strategy. Prodrugs are inactive or less active molecules that are converted into the active drug within the body through enzymatic or chemical reactions. nih.gov This approach is often used to overcome issues like poor solubility, limited absorption, or to achieve targeted drug delivery. nih.gov
Theoretically, this compound serves as a prodrug by masking the polar carboxylic acid group. This modification increases the molecule's lipophilicity, which can enhance its ability to permeate biological membranes, such as the gastrointestinal wall, potentially leading to improved oral bioavailability. Once absorbed, esterase enzymes in the blood and tissues would hydrolyze the isopropyl ester, releasing the active norfloxacin. nih.gov
The isopropyl ester linker is also a valuable anchor for creating more complex drug conjugates. Researchers have successfully synthesized macromolecular prodrugs of norfloxacin by linking it to polymers like poly(ε-caprolactone) and poly(D,L-lactide) via ester bonds. researchgate.net These polymeric systems are designed for controlled drug delivery, where the drug is slowly released as the polymer biodegrades. researchgate.netnih.gov The isopropyl ester itself can be seen as the simplest form of such a conjugate, where the "promoety" is the isopropyl group. This concept can be expanded by designing conjugates where the isopropyl ester is linked to other biologically active molecules or targeting moieties to create dual-action drugs or targeted therapies.
Exploration of this compound in Multi-Component Reactions
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. nih.gov Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly prominent in medicinal chemistry for rapidly generating libraries of complex molecules. nih.govwikipedia.org
Theoretically, this compound possesses the necessary functional groups to participate in MCRs. The key reactive site for this purpose would be the secondary amine within the piperazine ring.
Potential in Ugi Reaction: The Ugi four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. The secondary amine of the piperazine ring in this compound could serve as the amine component. This would allow for the introduction of three new points of diversity in a single synthetic step, leading to highly complex norfloxacin derivatives. The ester at the C-3 position would remain intact during this reaction, serving as a protecting group that could be removed later if desired.
Potential in Passerini-type Reactions: The classic Passerini reaction requires a carboxylic acid, an aldehyde, and an isocyanide. wikipedia.orgorganic-chemistry.org While this compound itself lacks the required carboxylic acid, modified Passerini reactions exist. For instance, the secondary amine could potentially be used in variations of the Ugi or Passerini reactions to generate novel scaffolds. Researchers have synthesized norfloxacin derivatives containing isonitrile groups, which could then be used as a component in subsequent MCRs. mdpi.com
While the direct use of this compound in MCRs is not extensively documented in the reviewed literature, its structure makes it a prime candidate for such explorations. The application of MCRs would offer an efficient pathway to novel and structurally diverse fluoroquinolone analogues, expanding the chemical space around the norfloxacin core for the discovery of new therapeutic agents.
Advanced Analytical Methodologies for Research on Norfloxacin Isopropyl Ester
High-Performance Liquid Chromatography (HPLC) for Purity, Quantification, and Stability Studies
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like Norfloxacin (B1679917) Isopropyl Ester. Its versatility allows for the determination of purity, accurate quantification, and assessment of stability under various stress conditions.
Method Development and Validation for Norfloxacin Isopropyl Ester
The development of a robust and reliable HPLC method for this compound involves a systematic optimization of chromatographic parameters to achieve adequate separation from its parent compound, Norfloxacin, potential impurities, and degradation products. A typical reversed-phase HPLC method would be the preferred approach.
Chromatographic Conditions: A suitable starting point for method development would involve a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) as the stationary phase, given its wide applicability for separating moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier. For instance, a gradient elution using a phosphate (B84403) or acetate (B1210297) buffer (pH adjusted to a slightly acidic range of 3-4 to ensure the ionization state of the piperazinyl group) and acetonitrile (B52724) or methanol (B129727) as the organic component would be explored. UV detection at a wavelength around 275-280 nm is generally suitable for fluoroquinolones due to their chromophoric quinolone ring system. scispace.com
Method Validation: Once the optimal chromatographic conditions are established, the method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is typically demonstrated by the separation of this compound from Norfloxacin and other known related substances.
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. A linear relationship between peak area and concentration would be established by analyzing a series of solutions of known concentrations.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of this compound is spiked into a placebo matrix and the percentage recovery is calculated.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Robustness | % RSD of results should be within acceptable limits after minor variations in method parameters. |
Application in Reaction Monitoring and Product Assay
The validated HPLC method is an invaluable tool for monitoring the progress of the esterification reaction of Norfloxacin to form this compound. By periodically withdrawing samples from the reaction mixture and analyzing them, researchers can track the consumption of the starting material (Norfloxacin) and the formation of the product (this compound). This real-time data allows for the optimization of reaction conditions such as temperature, catalyst concentration, and reaction time to maximize the yield and purity of the desired ester.
Furthermore, the HPLC method is employed for the final product assay to determine the precise concentration and purity of the synthesized this compound. This is a critical quality control step to ensure that the compound meets the required specifications before its use in further research or development activities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Related Substances
While HPLC is ideal for non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the identification and quantification of volatile and semi-volatile organic impurities that may be present in the this compound sample. These impurities can originate from the starting materials, solvents used in the synthesis and purification processes, or as byproducts of the reaction.
Common volatile byproducts in esterification reactions can include residual alcohols (isopropanol in this case) and other organic solvents. Headspace GC-MS is a particularly powerful technique for this purpose, as it allows for the analysis of volatile compounds without the need for complex sample preparation. In this technique, the sample is heated in a sealed vial, and the vapor phase (headspace) is injected into the GC-MS system. The gas chromatograph separates the volatile components, and the mass spectrometer provides their mass spectra, which act as a "molecular fingerprint" for identification.
The identification of unknown volatile impurities is facilitated by comparing their mass spectra with established libraries such as the NIST (National Institute of Standards and Technology) library. Quantification of these impurities can be achieved by using an internal or external standard method.
Capillary Electrophoresis (CE) for Separation and Analysis of Related Compounds
Capillary Electrophoresis (CE) offers a high-efficiency separation technique that can be complementary to HPLC for the analysis of this compound and its related compounds. nih.gov CE separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte solution under the influence of a high voltage. This technique is particularly advantageous due to its high resolution, short analysis times, and minimal solvent consumption.
For the analysis of this compound, Capillary Zone Electrophoresis (CZE) would be a suitable mode. The separation of the positively charged ester from the parent Norfloxacin (which is zwitterionic at neutral pH) and other potential impurities can be achieved by optimizing the pH and composition of the background electrolyte (BGE). For instance, a low pH buffer would protonate the piperazinyl nitrogen, imparting a positive charge to both Norfloxacin and its ester, allowing for their separation based on subtle differences in their charge and hydrodynamic radius.
CE can be particularly useful for resolving closely related impurities that may co-elute in HPLC. The orthogonality of the separation mechanism in CE compared to reversed-phase HPLC provides a more comprehensive impurity profile of the sample.
Development of Novel Spectrophotometric or Chromatographic Detection Techniques
While UV detection is standard for HPLC analysis of fluoroquinolones, the development of more sensitive and selective detection techniques can enhance the analytical capabilities for this compound.
Novel Spectrophotometric Detection: Derivative spectrophotometry could be explored to resolve the spectra of this compound from closely related impurities, thereby improving the selectivity of the measurement. Furthermore, spectrofluorimetry offers a highly sensitive detection method for fluoroquinolones, which are naturally fluorescent. The development of a spectrofluorimetric method for this compound would involve determining its optimal excitation and emission wavelengths to achieve maximum sensitivity.
Advanced Chromatographic Detection: Coupling HPLC with mass spectrometry (HPLC-MS) provides a powerful tool for the structural elucidation of unknown impurities and degradation products. The mass spectrometer provides molecular weight and fragmentation information, which is invaluable for identifying compounds for which no reference standards are available. Tandem mass spectrometry (MS/MS) can further provide detailed structural information.
Future Research Trajectories and Academic Perspectives in Fluoroquinolone Ester Chemistry
Exploration of Alternative Ester Moieties for Modulating Chemical Properties
The choice of the ester moiety is critical in prodrug design as it directly influences key chemical properties such as lipophilicity, aqueous solubility, and the rate of hydrolysis back to the active parent drug. The isopropyl group in Norfloxacin (B1679917) Isopropyl Ester is a relatively simple modification. Future research is increasingly focused on exploring a diverse range of alternative ester moieties to fine-tune these properties for specific applications.
Esterification with medium- to long-chain fatty alcohols, for instance, has been proposed as a method to significantly increase the lipophilicity of fluoroquinolones like levofloxacin (B1675101) and ciprofloxacin (B1669076). nih.gov This increased lipophilicity could facilitate the drug's passage through lipid-rich barriers, such as the mycobacterial cell wall. nih.gov The general principle is that as the carbon chain length of the alcohol used for esterification increases, the resulting ester becomes more lipid-soluble. Conversely, incorporating polar functional groups (e.g., hydroxyl, ether) into the ester side chain can enhance aqueous solubility. premierconsulting.com
This exploration allows for the creation of a portfolio of prodrugs from a single parent fluoroquinolone, each with a unique release profile and potential therapeutic niche. The goal is to establish a clear structure-property relationship that can guide the rational design of future esters.
| Ester Moiety | Example Alcohol | Anticipated Effect on Lipophilicity (LogP) | Anticipated Effect on Aqueous Solubility | Potential Application |
|---|---|---|---|---|
| Methyl | Methanol (B129727) | Slight Increase | Slight Decrease | General purpose prodrug with rapid hydrolysis. |
| Isopropyl | Isopropanol (B130326) | Moderate Increase | Moderate Decrease | Balancing lipophilicity and hydrolysis rate. |
| Hexyl | Hexanol | Significant Increase | Significant Decrease | Targeting lipid-rich environments (e.g., intracellular pathogens). nih.gov |
| Decyl | Decanol | Very High Increase | Very Low | Enhanced penetration of complex cell walls. nih.gov |
| Glycolyl | Ethylene Glycol | Slight Decrease | Moderate Increase | Improving solubility for specific formulations. |
Integration of Artificial Intelligence and Machine Learning in Prodrug Design and Prediction
The traditional process of designing, synthesizing, and testing new chemical entities is both time-consuming and expensive. The integration of Artificial Intelligence (AI) and Machine Learning (ML) into the drug design process offers a paradigm shift, enabling rapid screening and prediction of molecular properties. nih.govmdpi.com In the context of fluoroquinolone esters, AI and ML can be transformative.
By training algorithms on existing data from known fluoroquinolone esters and other prodrugs, ML models can predict the properties of novel, yet-to-be-synthesized compounds. nih.gov These predictive models can estimate crucial parameters such as:
Rate of Hydrolysis: Predicting how quickly an ester will convert back to the active fluoroquinolone under physiological conditions.
Solubility: Estimating the aqueous and lipid solubility based on the ester's chemical structure.
Permeability: Modeling the ability of the prodrug to cross biological membranes.
Toxicity: In silico prediction of potential toxic effects, helping to prioritize safer candidates early in the design phase. mdpi.com
Machine learning methods like Random Forests and Support Vector Machines are particularly well-suited for these tasks. nih.gov This computational approach allows researchers to virtually screen thousands of potential ester moieties, identifying a smaller, more promising set of candidates for actual laboratory synthesis and testing. This not only accelerates the discovery process but also conserves resources by focusing on compounds with the highest probability of success. nih.gov
Development of Sustainable Synthetic Routes for Fluoroquinolone Esters
The pharmaceutical industry is increasingly under pressure to adopt more environmentally friendly manufacturing processes. "Green chemistry" principles are central to this effort, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. primescholars.com Traditional synthetic methods for fluoroquinolones and their derivatives often involve harsh solvents, high temperatures, and costly reagents, leading to significant environmental burdens. primescholars.com
Future research is focused on developing sustainable synthetic routes for compounds like Norfloxacin Isopropyl Ester. Key areas of innovation include:
Microwave-Assisted Synthesis: This technique uses microwave irradiation to rapidly heat reactions, often leading to dramatically shorter reaction times, increased yields, and fewer side products compared to conventional heating. ijbpas.com
Use of Green Solvents: Replacing hazardous organic solvents with more benign alternatives like water or supercritical fluids (e.g., CO2) is a core principle of green chemistry. primescholars.comprimescholars.com
Eco-Friendly Catalysts: Developing and utilizing catalysts that are highly efficient, recyclable, and non-toxic can significantly improve the sustainability of the synthesis process. ijbpas.com
These green chemistry approaches offer a dual benefit: they reduce the environmental impact of pharmaceutical production and can also lead to more efficient and cost-effective manufacturing processes. ijbpas.comprimescholars.com
| Synthetic Approach | Principle | Advantages | Reference |
|---|---|---|---|
| Conventional Synthesis | Use of traditional organic solvents and heating methods. | Well-established procedures. | primescholars.com |
| Microwave-Assisted Synthesis | Conversion of electromagnetic energy into heat for rapid reactions. | Faster reaction times, higher yields, reduced byproducts. | ijbpas.com |
| Green Catalysis | Use of recyclable and environmentally benign catalysts. | Reduced waste, lower cost, improved safety. | ijbpas.comprimescholars.com |
| Aqueous Synthesis | Using water as the reaction solvent. | Eliminates hazardous organic solvents, improves safety. | primescholars.com |
Advanced Mechanistic Studies of Ester Hydrolysis under Varied Conditions
For an ester prodrug to be effective, it must remain stable until it reaches its target, at which point it should efficiently hydrolyze to release the active drug. A deep understanding of the hydrolysis mechanism is therefore essential for designing prodrugs with predictable and controllable release kinetics.
Advanced mechanistic studies are moving beyond simple kinetic measurements to employ sophisticated computational and analytical techniques. Density Functional Theory (DFT) calculations, for example, can model the hydrolysis reaction at the molecular level. rsc.org Such studies have suggested that acid-catalyzed ester hydrolysis proceeds through a highly reactive acylium ion intermediate, which is formed after the ester's alkyl-oxygen is protonated. rsc.org This protonation step is often the rate-controlling step of the entire hydrolysis process. rsc.org
Experimentally, researchers are investigating how various environmental factors influence hydrolysis rates. Studies on the parent drug, norfloxacin, have shown that its degradation is affected by pH, dissolved oxygen, and the presence of common ions like Ca²⁺, Mg²⁺, and Cl⁻. nih.govresearchgate.net It is critical to conduct similar studies on fluoroquinolone esters to understand how these variables will affect their stability and conversion in different biological compartments (e.g., the acidic environment of the stomach versus the neutral pH of the bloodstream). This knowledge is crucial for designing esters that release the active drug at the right time and place.
Design of Targeted Molecular Delivery Systems (theoretical, not clinical)
A major goal in modern pharmacology is to deliver a drug specifically to the site of action, thereby increasing its efficacy while minimizing systemic exposure and potential side effects. The design of targeted molecular delivery systems for fluoroquinolone esters is a promising, albeit theoretical, area of research.
This involves encapsulating or conjugating the prodrug within a larger molecular construct designed to recognize and bind to specific cells or tissues. Several theoretical approaches are being explored:
Lipid-Based Nanosystems: Encapsulating this compound within solid lipid nanoparticles could improve its solubility and ability to penetrate host cell membranes to target intracellular bacteria. benthamdirect.com
Polymer-Based Conjugates: Attaching the prodrug to a biocompatible polymer like dextran (B179266) can alter its pharmacokinetic profile. By also attaching a "homing device," such as a mannose molecule, the entire conjugate can be designed to target specific receptors, like the mannose receptors on macrophages, which are often hosts for intracellular pathogens. nih.gov
Smart Hydrogels: Incorporating the fluoroquinolone ester into a hydrogel matrix could allow for sustained, localized release of the drug. nih.govresearchgate.net This could be particularly useful for treating localized infections, such as those on the skin. nih.govresearchgate.net
These advanced delivery systems remain largely in the conceptual and preclinical stages of research. However, they represent a sophisticated strategy to maximize the therapeutic potential of fluoroquinolone esters by ensuring the active drug is released precisely where it is needed most.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
